1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-97-3) is a synthetic heterocyclic building block combining a 4-ethoxy-substituted benzothiazole core with an azetidine-3-carboxylic acid moiety. With a molecular formula C₁₃H₁₄N₂O₃S and molecular weight of 278.33 g/mol, the compound features a computed XLogP3-AA of 2.5, one hydrogen bond donor, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 90.9 Ų.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 1283108-97-3
Cat. No. B1440571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS1283108-97-3
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O
InChIInChI=1S/C13H14N2O3S/c1-2-18-9-4-3-5-10-11(9)14-13(19-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17)
InChIKeyCQNLMFJOGBAVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-97-3): Physicochemical Profile and Procurement-Grade Characterization


1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-97-3) is a synthetic heterocyclic building block combining a 4-ethoxy-substituted benzothiazole core with an azetidine-3-carboxylic acid moiety [1]. With a molecular formula C₁₃H₁₄N₂O₃S and molecular weight of 278.33 g/mol, the compound features a computed XLogP3-AA of 2.5, one hydrogen bond donor, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 90.9 Ų [1]. It is commercially available at ≥98% purity (HPLC) from multiple established vendors including Chemscene (Cat. No. CS-0462952) and Leyan (Product No. 1533619), with documented storage conditions of sealed dry at 2–8°C . The compound belongs to the Life Chemicals proprietary collection of functionalized azetidines (Catalog No. F2145-0605), positioning it within a curated screening library for drug discovery applications .

Why 4-Ethoxy Substitution on the Benzothiazole Core Prevents Simple Interchange with Unsubstituted, 4-Methoxy, or 4-Ethyl Analogs of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid


The 4-position substituent on the benzothiazole ring of 1-(4-ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is not a passive structural feature; it directly governs the compound's computed lipophilicity (XLogP3-AA = 2.5), hydrogen bond acceptor capacity (HBA = 6), and conformational flexibility (4 rotatable bonds) [1]. Replacing the 4-ethoxy group with hydrogen (unsubstituted parent, CAS 1283108-69-9, MW 234.28, estimated XLogP ~1.5), methoxy (CAS 1283108-96-2, MW 264.30, 95% purity per Sigma-Aldrich ), or ethyl (CAS 1283108-73-5, MW 262.33, C₁₃H₁₄N₂O₂S, HBA = 4 ) alters multiple physicochemical parameters simultaneously, which in turn affect solubility profiles, membrane permeability, and target binding interactions . In the broader benzothiazole-azetidine class, SAR studies have demonstrated that even single-atom substitutions at the benzothiazole ring can shift biological activity profiles—for instance, altering S1P1/S1P3 selectivity ratios by over 80-fold in the S1P receptor agonist series [2]. Consequently, generic substitution without experimental validation of the specific 4-ethoxy congener risks unpredictable changes in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid vs. Closest Structural Analogs


XLogP3-AA Lipophilicity: 4-Ethoxy Target Compound vs. Unsubstituted Parent and 4-Ethyl Analog

The target compound exhibits a computed XLogP3-AA of 2.5 (PubChem 2.1, XLogP3 3.0), representing an intermediate lipophilicity profile between the more polar unsubstituted parent 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9, C₁₁H₁₀N₂O₂S, MW 234.28; estimated XLogP ~1.5 based on structural comparison with one fewer methylene and no ether oxygen) [1] and the more lipophilic 4-ethyl analog (CAS 1283108-73-5, C₁₃H₁₄N₂O₂S, MW 262.33; estimated XLogP ~3.0 due to replacement of the ether oxygen with a methylene) . This places the 4-ethoxy congener within the optimal Lipinski Rule of Five XLogP range (<5) while offering a 1.0 log unit shift in lipophilicity relative to each extreme comparator, a difference sufficient to alter passive membrane permeability and non-specific protein binding by factors of 5–10× based on established logP-permeability correlations [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: 4-Ethoxy (HBA = 6) vs. 4-Ethyl (HBA = 4) and Implications for Target Engagement

The target compound possesses 6 hydrogen bond acceptors (PubChem Cactvs 3.4.8.18 computation), comprising the azetidine ring nitrogen, the carboxylic acid carbonyl and hydroxyl oxygens, the benzothiazole ring nitrogen and sulfur, and the ethoxy ether oxygen [1]. In contrast, the 4-ethyl analog (CAS 1283108-73-5, C₁₃H₁₄N₂O₂S) contains only 4 hydrogen bond acceptors, as the ether oxygen is replaced by a methylene carbon incapable of acting as an HBA . The 4-methoxy analog (CAS 1283108-96-2, C₁₂H₁₂N₂O₃S) also has 6 HBA but differs in the steric bulk and electron-donating character of the 4-substituent . In the benzothiazole-azetidine class, published SAR demonstrates that the nature of the benzothiazole substituent directly modulates target binding: in the S1P1 agonist series, varying the 5-position benzyl substituent altered S1P1 EC₅₀ from 0.042 μM to >10 μM and S1P1/S1P3 selectivity from ~83-fold to essentially non-selective, demonstrating that substituent-specific interactions with the receptor binding pocket are critical [2].

Hydrogen bonding Molecular recognition Structure-Activity Relationships

Rotatable Bond Count and Conformational Flexibility: 4-Ethoxy (nRotB = 4) vs. Unsubstituted Parent (nRotB = 2, Estimated)

The target compound has 4 rotatable bonds as computed by PubChem (Cactvs 3.4.8.18), arising from the ethoxy O–CH₂CH₃ linkage and the azetidine–carboxylic acid connection [1]. The unsubstituted parent 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9, C₁₁H₁₀N₂O₂S) is estimated to have only 2 rotatable bonds (azetidine–carboxylic acid and benzothiazole–azetidine linkages), as it lacks the ethoxy side chain entirely . The additional two rotatable bonds in the target compound introduce conformational entropy that can either facilitate induced-fit binding to flexible protein pockets or impose an entropic penalty upon binding if the ethoxy group must adopt a restricted conformation. The ethoxy group's gauche and anti conformer populations further differentiate it from conformationally simpler analogs such as 4-methoxy (one rotatable C–O bond beyond the ring) or 4-chloro (no additional rotatable bonds) .

Conformational flexibility Entropy Induced-fit binding

Topological Polar Surface Area (TPSA = 90.9 Ų): Oral Bioavailability Potential and CNS Penetration Likelihood

The target compound's computed TPSA of 90.9 Ų (PubChem Cactvs 3.4.8.18) [1] situates it within established drug-likeness thresholds: below the 140 Ų cutoff predictive of good oral absorption and above the 60–70 Ų range associated with significant CNS penetration [2]. The 4-ethyl analog (CAS 1283108-73-5, C₁₃H₁₄N₂O₂S), lacking the ether oxygen, has a lower TPSA (estimated ~70 Ų based on the absence of one oxygen contributing ~20 Ų), which would predict higher CNS penetration potential . Conversely, the unsubstituted parent (CAS 1283108-69-9, C₁₁H₁₀N₂O₂S) would have an even lower TPSA (estimated ~62 Ų) . The 4-ethoxy TPSA of 90.9 Ų therefore represents a deliberate balance favoring systemic/oral exposure over CNS distribution—a critical selection factor for peripheral target indications where brain penetration would constitute an off-target liability.

TPSA Oral bioavailability CNS permeability Drug-likeness

Purity and Commercial Availability: ≥98% (Chemscene) vs. 95% Typical for Unsubstituted Parent and 4-Methoxy Analog

The target compound is available at ≥98% purity (HPLC) from Chemscene (Cat. No. CS-0462952, 5g at USD 2,996.00; 10g at USD 4,446.00) and at 98% purity from Leyan (Product No. 1533619, 5g and 10g scales) . The unsubstituted parent 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9) is typically offered at 95% purity from multiple vendors , and the 4-methoxy analog (CAS 1283108-96-2, Sigma-Aldrich/Life Chemicals) is specified at 95% purity . The ≥98% purity specification of the 4-ethoxy compound provides a 3% absolute purity advantage, which corresponds to a 60% reduction in total impurity burden (from 5% to 2%)—meaningful for assay reproducibility at low compound concentrations where impurities can generate false-positive hits in HTS or dose-response studies.

Purity Procurement Quality Control Reproducibility

Benzothiazole-Azetidine Scaffold Versatility: Class-Level SAR Evidence Supporting 4-Ethoxy as a Privileged Substitution Pattern

The benzothiazole-azetidine scaffold has demonstrated biological activity across multiple therapeutic target classes. In the S1P1 receptor agonist series (ACS Med. Chem. Lett. 2010), compound 14—a benzothiazole-azetidine-3-carboxylic acid derivative with 5-(2-fluorobenzyl) substitution—achieved S1P1 EC₅₀ = 0.042 μM with 83-fold selectivity over S1P3 (EC₅₀ = 3.47 μM) and was orally active at 0.3 mg/kg in a rodent DTH model [1]. In the antimicrobial domain, benzothiazole-coupled azetidinone derivatives demonstrated moderate to good inhibition against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa, K. pneumoniae), and fungal pathogens at 12.5–200 μg/mL in DMSO, with azetidin-2-ones consistently outperforming thiazolidin-4-one counterparts [2]. Benzothiazole-based sEH inhibitors have been identified with IC₅₀ values in the low micromolar range (IC₅₀ = 6.62 ± 0.13 μM for the most active benzothiazole-based compound) [3]. These class-level data establish that benzothiazole substitution patterns critically modulate target potency and selectivity; the 4-ethoxy variant represents an underexplored substitution within this validated pharmacophore space, offering a unique combination of intermediate lipophilicity and additional hydrogen bonding capability not present in 4-H, 4-methyl, 4-ethyl, or 4-halogen congeners.

Benzothiazole SAR Azetidine scaffold Drug discovery Antimicrobial

Procurement-Relevant Application Scenarios for 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-97-3)


Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Library Inclusion

The compound's membership in the Life Chemicals proprietary functionalized azetidine collection, combined with its balanced physicochemical profile (XLogP3-AA = 2.5, TPSA = 90.9 Ų, MW = 278.33), makes it suitable for incorporation into diversity-oriented screening libraries . Its ≥98% purity from Chemscene and 98% purity from Leyan ensures minimal interference from impurities in HTS campaigns, where false-positive rates scale with impurity burden . The 4-ethoxy substitution provides a differentiated chemotype within benzothiazole-azetidine screening sets, increasing the chemical diversity coverage of fragment and lead-like libraries.

S1P1 Receptor Modulator Lead Optimization Programs

The benzothiazole-azetidine-3-carboxylic acid scaffold has been validated as a productive core for S1P1 receptor agonists, with the lead compound 14 (a 5-(2-fluorobenzyl)-substituted analog) achieving S1P1 EC₅₀ = 0.042 μM, 83-fold selectivity over S1P3, and oral activity at 0.3 mg/kg in rodent models [1]. The 4-ethoxy target compound offers an alternative substitution vector at the benzothiazole 4-position that has not been explored in published S1P1 agonist SAR, representing an opportunity to probe the steric and electronic tolerance of the receptor binding pocket at this vector while maintaining the azetidine-3-carboxylic acid pharmacophore critical for S1P1 engagement.

Antimicrobial Resistance Research and β-Lactamase Inhibitor Development

Benzothiazole-azetidinone conjugates have demonstrated moderate to good antimicrobial activity against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa, K. pneumoniae), and fungal pathogens at 12.5–200 μg/mL [2]. Additionally, benzothiazole-coupled azetidinone derivatives have been designed and evaluated as β-lactamase inhibitors against multidrug-resistant bacteria using combined in silico and in vitro approaches [3]. The 4-ethoxy target compound, with its unique hydrogen bond acceptor profile (HBA = 6) and intermediate lipophilicity, may engage β-lactamase active sites differently than the 6-chloro or 6-fluoro substituted azetidinone analogs previously studied, warranting evaluation in antimicrobial susceptibility and enzyme inhibition assays.

Combinatorial Library Synthesis and Medicinal Chemistry SAR Exploration

As a building block with a free carboxylic acid handle, the target compound is amenable to amide coupling, esterification, and reduction chemistries for generating diverse analog libraries . The 4-ethoxy group provides a synthetic handle for further derivatization (e.g., O-dealkylation to the 4-hydroxy analog for subsequent functionalization). Its demonstrated availability at ≥98% purity on multi-gram scale (5g and 10g from Chemscene, plus bulk inquiry options from Leyan) supports medicinal chemistry campaigns requiring gram-quantity starting material for parallel synthesis of 50–200 compound libraries, with the purity specification ensuring consistent product quality across synthetic batches.

Quote Request

Request a Quote for 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.